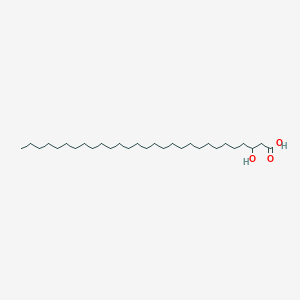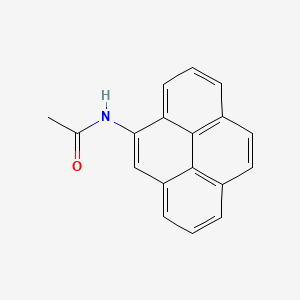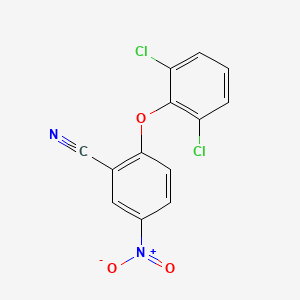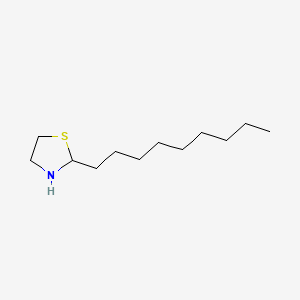
3-Hydroxynonacosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxynonacosanoic acid: is a long-chain fatty acid with a hydroxyl group at the third carbon position It is a naturally occurring compound found in various biological systems, including plants and animals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxynonacosanoic acid typically involves the following steps:
Oxidation of Nonacosanol: Nonacosanol is oxidized to nonacosanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Hydroxylation: The nonacosanoic acid is then hydroxylated at the third carbon position using a hydroxylating agent like osmium tetroxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of bacteria or yeast are engineered to produce the compound. This method is advantageous due to its sustainability and potential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxynonacosanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: 3-Ketononacosanoic acid, 3-Carboxynonacosanoic acid.
Reduction: 3-Hydroxynonacosanol.
Substitution: 3-Chlorononacosanoic acid, 3-Bromononacosanoic acid.
Applications De Recherche Scientifique
3-Hydroxynonacosanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of 3-Hydroxynonacosanoic acid involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to participate in hydrogen bonding, affecting membrane fluidity and permeability. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyoctanoic acid: A shorter-chain analog with similar hydroxylation but different physical properties.
3-Hydroxydecanoic acid: Another shorter-chain analog with distinct biological activities.
3-Hydroxypropionic acid: A small molecule with significant industrial applications.
Uniqueness
3-Hydroxynonacosanoic acid is unique due to its long carbon chain, which imparts distinct physical and chemical properties compared to shorter-chain analogs. Its long-chain structure makes it particularly useful in applications requiring high molecular weight compounds, such as in the production of biodegradable polymers and surfactants.
Propriétés
Numéro CAS |
122751-69-3 |
|---|---|
Formule moléculaire |
C29H58O3 |
Poids moléculaire |
454.8 g/mol |
Nom IUPAC |
3-hydroxynonacosanoic acid |
InChI |
InChI=1S/C29H58O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28(30)27-29(31)32/h28,30H,2-27H2,1H3,(H,31,32) |
Clé InChI |
APMXLXQBMLNOIB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![bis[(2R)-2-methylpentoxy]-oxophosphanium](/img/structure/B12642426.png)



![2-[Benzyl(2-hydroxyethyl)amino]-1,2-diphenylethanol hydrochloride](/img/structure/B12642458.png)
![Tert-butyl 4-[2-(3,4-dihydroisoquinolin-5-yloxy)ethyl]piperidine-1-carboxylate](/img/structure/B12642466.png)
![Benzeneacetamide, 3-fluoro-alpha-methyl-N-[[2-(4-methyl-1-piperidinyl)-6-(trifluoromethyl)-3-pyridinyl]methyl]-4-[(methylsulfonyl)amino]-, (alphaS)-](/img/structure/B12642476.png)
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12642483.png)
![3-[1-[3-(2-pyrrolidin-1-ylethyl)phenyl]triazol-4-yl]-1H-indazole](/img/structure/B12642499.png)




![2-Amino-5-{[(5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12642538.png)
